Home > Products > Screening Compounds P112904 > NVP-BKM 120-13C3 Hydrochloride
NVP-BKM 120-13C3 Hydrochloride -

NVP-BKM 120-13C3 Hydrochloride

Catalog Number: EVT-1504223
CAS Number:
Molecular Formula: C₁₅¹³C₃H₂₂ClF₃N₆O₂
Molecular Weight: 449.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NVP-BKM 120-13C3 Hydrochloride, commonly referred to as NVP-BKM120, is a potent inhibitor of the phosphoinositide 3-kinase signaling pathway, which plays a crucial role in various cellular functions, including growth, proliferation, and survival. This compound is particularly notable for its selectivity against class I phosphoinositide 3-kinase isoforms and has shown efficacy in preclinical studies targeting cancer cells with specific mutations.

Source

NVP-BKM120 was developed by Novartis Institutes for BioMedical Research. It emerged from a medicinal chemistry program aimed at identifying selective inhibitors of the phosphoinositide 3-kinase pathway following the discovery of other compounds in this class, such as NVP-BEZ235 .

Classification

NVP-BKM120 is classified as a small-molecule inhibitor and belongs to the category of antitumor agents. Its primary function is to inhibit the activity of phosphoinositide 3-kinases, which are critical in cancer biology due to their role in tumor cell survival and growth .

Synthesis Analysis

Methods

The synthesis of NVP-BKM120 involves multiple steps that require careful control of reaction conditions and reagents. The initial phase typically includes the formation of key intermediates through various organic reactions, followed by purification processes to isolate the final product.

Technical Details

  1. Starting Materials: The synthesis begins with readily available precursors that undergo transformations such as nucleophilic substitutions and cyclization reactions.
  2. Reagents: Common reagents include bases like sodium hydride and solvents such as dimethylformamide or dichloromethane.
  3. Purification Techniques: After synthesis, purification methods like column chromatography or recrystallization are employed to achieve high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

NVP-BKM120 has a complex molecular structure characterized by its ability to interact with specific targets within the phosphoinositide 3-kinase pathway. The molecular formula is C22H27ClN4OC_{22}H_{27}ClN_{4}O, and it features multiple functional groups that facilitate its biological activity.

Data

  • Molecular Weight: Approximately 396.93 g/mol
  • SMILES Notation: CC(C)(C)N1CC(=O)N(C(=C)C(=O)N1)C2=CC=CC=C2
  • Molecular Geometry: The compound exhibits a three-dimensional conformation that is critical for its interaction with target enzymes .
Chemical Reactions Analysis

Reactions

NVP-BKM120 can participate in various chemical reactions primarily related to its interactions with biological targets:

  1. Inhibition Reactions: The compound inhibits the activity of class I phosphoinositide 3-kinases through competitive binding at the ATP-binding site.
  2. Metabolic Stability: It undergoes metabolic transformations that can affect its pharmacokinetics and bioavailability.

Technical Details

  • Common Reagents Used: During testing, various substrates are used to assess inhibition potency, including ATP analogs.
  • Conditions: Reaction conditions often include controlled temperature and pH levels to mimic physiological environments .
Mechanism of Action

The mechanism of action for NVP-BKM120 involves its selective inhibition of phosphoinositide 3-kinases, leading to decreased phosphorylation of downstream effectors such as Akt. This results in:

  1. Reduced Cell Survival: By inhibiting key signaling pathways, NVP-BKM120 promotes apoptosis in cancer cells.
  2. Synergistic Effects: The compound has shown enhanced efficacy when combined with other therapeutic agents, suggesting potential for combination therapies in oncology .

Data

  • Cell Line Studies: In vitro studies have demonstrated preferential inhibition in cell lines harboring PIK3CA mutations.
  • In Vivo Efficacy: Preclinical models indicate significant tumor growth inhibition at therapeutic doses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with phosphoinositide 3-kinases without significant off-target effects on other kinases .
PropertyValue
Molecular FormulaC22H27ClN4O
Molecular Weight396.93 g/mol
SolubilitySoluble in DMSO
AppearanceWhite to off-white powder
Applications

Scientific Uses

NVP-BKM120 has several applications across different fields:

  1. Cancer Research: It is primarily used in studies investigating the role of phosphoinositide 3-kinase signaling in cancer progression and treatment resistance.
  2. Drug Development: The compound serves as a lead candidate for developing new therapeutic strategies targeting specific cancer mutations.
  3. Biochemical Studies: Researchers utilize NVP-BKM120 to explore cellular signaling pathways and their implications in disease mechanisms .
Introduction

PI3K Signaling Pathway Dysregulation in Oncogenesis

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cellular proliferation, survival, and metabolism, making it one of the most frequently dysregulated signaling networks in human cancers. Class I PI3Ks (comprising p110α, β, δ, and γ isoforms) generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane for activation. This initiates a phosphorylation cascade impacting downstream effectors including mTOR, GSK-3β, and FOXO transcription factors [1] [5]. Oncogenic activation occurs through multiple mechanisms: PIK3CA mutations (encoding p110α) occur in ~30% of breast, colorectal, and endometrial cancers; PTEN tumor suppressor loss (a negative PIP3 regulator) is prevalent in glioblastoma (74% loss) and triple-negative breast cancer (30-60%); and regulatory subunit (PIK3R1) mutations occur in ~10% of glioblastomas [1] [4] [7]. Such alterations drive constitutive PI3K signaling that promotes tumor growth, angiogenesis, and therapy resistance. Preclinical studies demonstrate that PI3K inhibition reverses these effects, establishing pathway components as high-value oncology targets [5] [8].

Table 1: Prevalence of PI3K Pathway Alterations in Human Cancers

Genetic AlterationCancer TypeFrequencyFunctional Consequence
PIK3CA mutationsBreast, colorectal, endometrialUp to 30%Constitutive p110α kinase activation
PTEN loss/deletionGlioblastoma (GBM)74%Loss of PIP3 dephosphorylation
PTEN/INPP4B lossTriple-negative breast cancer30-60%Enhanced PIP3-mediated signaling
PIK3R1 mutationsGlioblastoma~10%Regulatory subunit dysfunction

Evolution of Pan-Class I PI3K Inhibitors in Targeted Cancer Therapy

Early PI3K inhibitors faced challenges with isoform selectivity, pharmacokinetics (PK), and therapeutic windows. Structure-guided optimization of 2-morpholino pyrimidine scaffolds addressed these limitations by enhancing potency and drug-like properties. Key modifications included:

  • Electron-withdrawing groups at the C4′ position of aminopyridines (e.g., –CF₃, –CN), improving enzymatic IC₅₀ against p110α by 3-20x [2] [5]
  • Bismorpholino substitution at pyrimidine C2/C4 positions, optimizing solubility and permeability [5]
  • Heterocyclic variations at C6 (e.g., aminopyrimidine → aminopyridine), reducing rat clearance by 9x and increasing oral bioavailability [2]

These advances yielded NVP-BKM120 (Buparlisib), a potent pan-class I inhibitor with IC₅₀ values of 52 nM (p110α), 166 nM (p110β), 116 nM (p110δ), and 262 nM (p110γ) [6] [10]. It exhibits >50-fold selectivity over class III PI3K Vps34 (IC₅₀=2.4 µM) and mTOR (IC₅₀=4.6 µM) [10]. BKM120 demonstrates robust anti-tumor activity in xenograft models, including PTEN-null U87MG glioblastoma and A2780 ovarian cancers, by suppressing Akt phosphorylation (Ser473) and inducing p53-dependent apoptosis or mitotic catastrophe [1] [8]. Its progression to >80 clinical trials validated pan-PI3K inhibition as a therapeutic strategy, though monotherapy efficacy was limited in some settings (e.g., NSCLC) [4] [7].

Table 2: Selectivity Profile of Clinical-Stage PI3K Inhibitors

Inhibitorp110α IC₅₀ (nM)p110β IC₅₀ (nM)p110δ IC₅₀ (nM)p110γ IC₅₀ (nM)Development Stage
BKM12052166116262Phase II/III
GDC-0941333375Phase II
ZSTK47416444.649Phase I

Rationale for Isotopic Labeling (¹³C₃) in Pharmacokinetic Studies

NVP-BKM120-¹³C₃ Hydrochloride incorporates three carbon-13 atoms at positions 2, 4, and 6 of the central pyrimidine ring (IUPAC name: 5-(2,6-dimorpholinopyrimidin-4-yl-2,4,6-¹³C₃)-4-(trifluoromethyl)pyridin-2-amine hydrochloride) [3]. This isotopic modification serves critical functions in drug development:

  • Internal Standardization: The ¹³C₃-labeled analog (molecular weight: 449.83 g/mol) provides a +3 Da mass shift versus unlabeled BKM120 (446.85 g/mol). This enables precise LC-MS/MS quantification of the parent drug in biological matrices (e.g., plasma, tissues) by compensating for extraction variability and ion suppression [3].
  • Metabolite Tracking: Strategic ¹³C placement ensures metabolites retain at least one heavy atom, allowing differentiation from endogenous compounds during mass spectrometry. This clarifies metabolic pathways like oxidation or demethylation [3].
  • Microdosing Studies: Subtherapeutic doses of the labeled compound can assess human PK without regulatory burdens of full toxicology, accelerating clinical translation [3].

The isotope retains identical biochemical activity to unlabeled BKM120, as ¹³C substitution does not alter bond lengths or electronic properties. This ensures PK/PD correlations reflect true drug behavior [3].

Properties

Product Name

NVP-BKM 120-13C3 Hydrochloride

Molecular Formula

C₁₅¹³C₃H₂₂ClF₃N₆O₂

Molecular Weight

449.83

Synonyms

BKM 120-13C3 Hydrochloride; Buparlisib-13C3 Hydrochloride; 5-(2,6-di-4-Morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine-13C3 Hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.